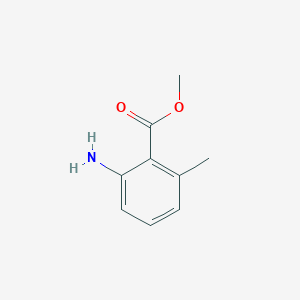

Methyl 2-amino-6-methylbenzoate

Overview

Description

Methyl 2-amino-6-methylbenzoate (CAS 18595-13-6) is an aromatic ester with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Key physical properties include:

- Density: 1.132 g/cm³

- Boiling point: 257.2°C (at 760 mmHg)

- Flash point: 120.2°C

- Vapor pressure: 0.0147 mmHg (25°C) .

The compound features an amino group at position 2 and a methyl ester at position 1 of the benzene ring, with an additional methyl substituent at position 5. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of isocyanates (e.g., methyl 2-isocyanate-6-methylbenzoate via triphosgene reactions) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-6-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-amino-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the degradation reaction of 3-methylphthalic anhydride to obtain 2-amino-6-methylbenzoic acid, which is then esterified with methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Methyl 2-hydroxy-6-methylbenzoate.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-6-methylbenzoate serves as a crucial intermediate in synthesizing more complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals, acting as a building block for bioactive compounds.

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Pharmaceuticals | Building block for drug development |

| Agrochemicals | Key component in pesticide formulations |

The compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.

Mechanisms of Action:

- Enzyme Inhibition: this compound has been shown to inhibit specific kinases, influencing cellular signaling pathways related to metabolism and proliferation.

- G Protein-Coupled Receptor (GPCR) Modulation: The compound enhances binding affinity for certain GPCRs, which are critical in signal transduction processes.

Case Study Example

A study investigating the anti-inflammatory properties of this compound showed that it significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Industrial Applications

This compound is also employed in various industrial processes:

Production of Dyes and Pigments

The compound is used as a precursor in synthesizing dyes and pigments due to its reactive functional groups, allowing for diverse chemical modifications.

Specialty Chemicals

It plays a role in producing specialty chemicals used in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen vs. Alkyl Groups

Methyl 2-amino-6-chlorobenzoate (CAS 41632-04-6)

- Molecular formula: C₈H₈ClNO₂

- Molecular weight : 185.61 g/mol

- Key difference : A chlorine atom replaces the methyl group at position 6.

- Impact : The electron-withdrawing Cl substituent increases electrophilic reactivity, making this compound more suitable for nucleophilic aromatic substitution reactions compared to the methyl-substituted analog .

Ethyl 2-amino-6-chlorobenzoate (CAS 172217-11-7)

- Molecular formula: C₉H₁₀ClNO₂

- Molecular weight : 199.64 g/mol

- Key difference : Ethyl ester group replaces the methyl ester.

Ester Group Modifications

Allyl 2-amino-6-methylbenzoate (CAS 145218-92-4)

- Molecular formula: C₁₁H₁₃NO₂

- Molecular weight : 191.23 g/mol

- Key difference : Allyl ester replaces the methyl ester.

- Impact : The allyl group introduces unsaturation, enabling participation in Diels-Alder or polymerization reactions. Its higher boiling point (308.2°C vs. 257.2°C) reflects increased molecular weight and intermolecular interactions .

Positional Isomerism and Heterocyclic Derivatives

Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9)

- Molecular formula : C₁₂H₁₆N₂O₃

- Molecular weight : 236.27 g/mol

- Key difference: Amino group at position 5 and a morpholino ring at position 2.

- Impact: The morpholino group enhances hydrogen-bonding capacity and solubility in polar solvents, making this derivative more relevant in medicinal chemistry for targeting biological receptors .

2-Methylbenzo[d]oxazol-6-amine (CAS 136992-95-5)

- Key difference : Oxazole ring fused to the benzene ring.

- Impact : The heterocyclic structure alters aromaticity and electronic properties, increasing stability under acidic conditions compared to ester-containing analogs .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Methyl 2-amino-6-methylbenzoate | 18595-13-6 | C₉H₁₁NO₂ | 165.19 | 257.2 | 1.132 |

| Methyl 2-amino-6-chlorobenzoate | 41632-04-6 | C₈H₈ClNO₂ | 185.61 | N/A | N/A |

| Ethyl 2-amino-6-chlorobenzoate | 172217-11-7 | C₉H₁₀ClNO₂ | 199.64 | N/A | N/A |

| Allyl 2-amino-6-methylbenzoate | 145218-92-4 | C₁₁H₁₃NO₂ | 191.23 | 308.2 | 1.1 |

| Methyl 5-amino-2-morpholinobenzoate | 4031-84-9 | C₁₂H₁₆N₂O₃ | 236.27 | N/A | N/A |

Research Findings

- Synthetic Utility: this compound’s amino group is critical for isocyanate formation, a step used in carbamate and urea synthesis .

- Structural Insights: Chlorine or morpholino substituents significantly alter electronic properties, as evidenced by NMR shifts and computational studies .

Biological Activity

Methyl 2-amino-6-methylbenzoate, also known as methyl 2-amino-6-methylbenzoic acid, is a compound with significant biological activity due to its unique chemical structure. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

This compound has the molecular formula . It features an amino group at the second position and a methyl group at the sixth position of the benzene ring, with an esterified carboxyl group. This arrangement contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group, allowing it to interact with various biomolecules such as enzymes and receptors. The ester group can undergo hydrolysis, releasing benzoic acid derivatives that may exert pharmacological effects.

Key Mechanisms:

- Hydrogen Bonding : The amino group facilitates interactions with biological targets.

- Hydrolysis : The ester group can be hydrolyzed to release active compounds.

- Enzyme Interaction : Potential inhibition or modulation of enzyme activity.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that benzoate derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : As a derivative of benzoic acid, it may also exhibit pain-relieving effects similar to other benzoate compounds.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. These studies typically utilize assays such as MTT and LDH release assays to assess cell viability and membrane integrity.

Pharmacological Evaluations

Recent studies have focused on the pharmacological evaluation of this compound, highlighting its potential as a lead compound in drug development:

- Local Anesthetic Activity : Similar compounds have shown local anesthetic effects, suggesting that this compound may also possess this property through structural similarity to known anesthetics .

- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that this compound can inhibit enzymes involved in inflammatory pathways, indicating its potential use in anti-inflammatory therapies .

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-methylanthranilate | Methyl group at the 6-position | Antimicrobial |

| Methyl 2-amino-4-chloro-6-methylbenzoate | Chloro group at the 4-position | Potentially higher cytotoxicity |

| Methyl 2-amino-4-methylbenzoate | Different substitution pattern | Varies in analgesic properties |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 2-amino-6-methylbenzoate in laboratory settings?

Researchers should adopt hazard mitigation strategies similar to those for structurally related esters like methyl benzoate. Key practices include:

- Labeling all process containers clearly to avoid misidentification.

- Using engineering controls (e.g., fume hoods) to minimize airborne exposure.

- Providing emergency showers and eyewash stations for accidental contact.

- Implementing decontamination procedures for clothing and equipment, including separate storage for contaminated lab attire .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key reaction conditions?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous pathways for substituted benzoates involve:

- Esterification : Reacting 2-amino-6-methylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux.

- Protection-deprotection strategies : Using temporary protecting groups for the amine functionality during esterification to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .

Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Data collection on a diffractometer, followed by structure solution using direct methods (e.g., SHELXT).

- Refinement with SHELXL, which allows for modeling of anisotropic displacement parameters and hydrogen bonding networks. Validation tools like PLATON should be used to check for errors .

Advanced Research Questions

Q. How can discrepancies between computational predictions of molecular geometry and experimental crystallographic data for this compound be resolved?

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry and compare bond lengths/angles with X-ray data.

- Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using CrystalExplorer to identify packing forces that may distort the structure.

- Refine crystallographic models with SHELXL using restraints for thermally disordered groups .

Q. What methodologies are effective for analyzing the thermal stability of this compound, and how can degradation products be identified?

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to determine decomposition thresholds.

- GC-MS or LC-HRMS : Identify volatile or non-volatile degradation products by matching fragmentation patterns with databases like NIST.

- In-situ FTIR : Monitor functional group changes (e.g., loss of ester or amine signals) during thermal stress .

Q. How can this compound be functionalized for liquid crystal applications, and what structural modifications enhance mesomorphic properties?

- Introduce fluorinated substituents or alkyl chains at specific positions to modulate polarity and packing efficiency. For example, adding a fluoro group in the longitudinal direction (as in compound 6-2M-F) can reduce bend angles and stabilize smectic phases.

- Incorporate azobenzene moieties to enable photo-responsive behavior. Evaluate mesophase transitions via polarized optical microscopy and differential scanning calorimetry (DSC) .

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across studies on this compound derivatives?

- Conduct systematic reviews with predefined inclusion/exclusion criteria to minimize selection bias.

- Use meta-regression to adjust for confounding variables (e.g., assay type, cell line variability).

- Apply dose-response modeling to assess potency trends, ensuring heterogeneity is quantified using I² statistics. Tools like RevMan or R’s metafor package can automate these analyses .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting crystallographic or bioactivity data arise, cross-validate results using multiple techniques (e.g., NMR, X-ray, and computational modeling) and consult domain-specific guidelines like COSMOS-E for systematic review rigor .

- Experimental Design : Prioritize factorial designs to evaluate interactive effects of reaction parameters (e.g., temperature, catalyst loading) during synthesis optimization .

Properties

IUPAC Name |

methyl 2-amino-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLLOQLXKCCWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342702 | |

| Record name | Methyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-13-6 | |

| Record name | Benzoic acid, 2-amino-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18595-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.